molecular formula C23H34N2O10 B13757819 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate CAS No. 62898-47-9

1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate

Cat. No.: B13757819
CAS No.: 62898-47-9
M. Wt: 498.5 g/mol
InChI Key: PNONBAWRBNYEAZ-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate is a complex organic compound with a unique structure It is characterized by the presence of a benzodioxole ring, an acetamide group, and a diethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.

    Attachment of the Diethylaminoethyl Side Chain: The diethylaminoethyl side chain is attached through a nucleophilic substitution reaction, often using diethylamine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the diethylaminoethyl side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylamine in the presence of a suitable leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate involves its interaction with specific molecular targets and pathways. The diethylaminoethyl side chain may interact with neurotransmitter receptors, while the benzodioxole ring can modulate enzyme activity. These interactions can lead to various biological effects, such as modulation of neurotransmitter release or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Diethylaminoethyl)-2-methyl-1,3-benzodioxole-2-acetamide
  • N-(2-Diethylaminoethyl)-2-phenyl-1,3-benzodioxole-2-acetamide
  • N-(2-Diethylaminoethyl)-2-methyl-5-nitro-1,3-benzodioxole-2-acetamide

Comparison

1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate is unique due to its specific structural features, such as the alpha,2-dimethyl substitution and the citrate counterion

Properties

CAS No.

62898-47-9

Molecular Formula

C23H34N2O10

Molecular Weight

498.5 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(2-methyl-1,3-benzodioxol-2-yl)propanamide;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C17H26N2O3.C6H8O7/c1-5-19(6-2)12-11-18-16(20)13(3)17(4)21-14-9-7-8-10-15(14)22-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-10,13H,5-6,11-12H2,1-4H3,(H,18,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

PNONBAWRBNYEAZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C(C)C1(OC2=CC=CC=C2O1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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